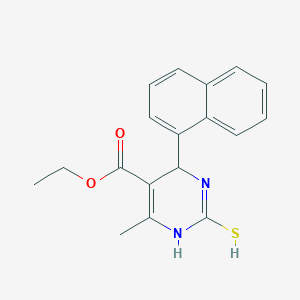
ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced organic synthesis techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and identification of small molecules . The synthetic routes may involve multiple steps, including the use of reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated systems and high-throughput techniques. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards .
Chemical Reactions Analysis
Types of Reactions: ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with enhanced chemical or biological properties, making them valuable for further research and development .
Scientific Research Applications
ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds: ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or molecular frameworks. Examples of similar compounds include those identified through PubChem’s 2-D and 3-D neighboring sets .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that distinguish it from other compounds. These unique features make it valuable for specific applications and research purposes .
Properties
IUPAC Name |
ethyl 6-methyl-4-naphthalen-1-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-17(21)15-11(2)19-18(23)20-16(15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3H2,1-2H3,(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZMFJEIVOZBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC3=CC=CC=C32)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC3=CC=CC=C32)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














